molecular formula C20H23NO3 B15284763 2-hydroxy-7,7-dimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydro-1H-quinoline-4,5-dione

2-hydroxy-7,7-dimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydro-1H-quinoline-4,5-dione

Cat. No.: B15284763
M. Wt: 325.4 g/mol
InChI Key: VVCYEQNRWKGTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-7,7-dimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydro-1H-quinoline-4,5-dione is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-7,7-dimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydro-1H-quinoline-4,5-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding quinone derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-7,7-dimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydro-1H-quinoline-4,5-dione would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxylic acid: Another derivative with different functional groups.

Uniqueness

The unique structure of 2-hydroxy-7,7-dimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydro-1H-quinoline-4,5-dione, particularly the presence of the hydroxy group and the trimethylphenyl substituent, may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

4-hydroxy-7,7-dimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydro-1H-quinoline-2,5-dione

InChI

InChI=1S/C20H23NO3/c1-10-6-11(2)15(12(3)7-10)17-18(23)16-13(21-19(17)24)8-20(4,5)9-14(16)22/h6-7H,8-9H2,1-5H3,(H2,21,23,24)

InChI Key

VVCYEQNRWKGTDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3=C(CC(CC3=O)(C)C)NC2=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.